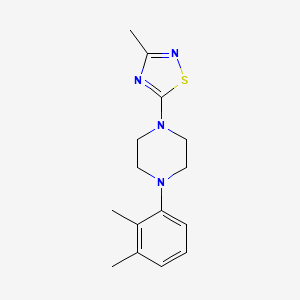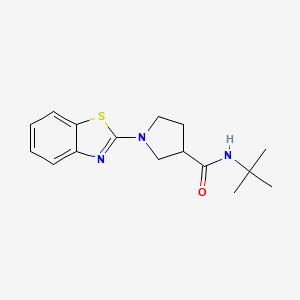![molecular formula C16H21N5O2 B6472449 4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-2-(pyrrolidine-1-carbonyl)morpholine CAS No. 2640818-23-9](/img/structure/B6472449.png)
4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-2-(pyrrolidine-1-carbonyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-2-(pyrrolidine-1-carbonyl)morpholine is a complex organic compound that belongs to the class of imidazopyridines This compound is characterized by the presence of an imidazo[4,5-b]pyridine core, which is a fused heterocyclic ring system containing both nitrogen and carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-2-(pyrrolidine-1-carbonyl)morpholine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazo[4,5-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst can yield the imidazo[4,5-b]pyridine core.
Introduction of the Methyl Group: The methylation of the imidazo[4,5-b]pyridine core can be achieved using methyl iodide or dimethyl sulfate under basic conditions.
Attachment of the Morpholine Ring: The morpholine ring can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the imidazo[4,5-b]pyridine core is replaced by morpholine.
Formation of the Pyrrolidine-1-carbonyl Moiety: This step involves the acylation of the morpholine derivative with pyrrolidine-1-carbonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-2-(pyrrolidine-1-carbonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the imidazo[4,5-b]pyridine core or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the imidazo[4,5-b]pyridine core or the morpholine ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenating agents, nucleophiles like amines or thiols, solvents like dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the core structure.
科学的研究の応用
4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-2-(pyrrolidine-1-carbonyl)morpholine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-2-(pyrrolidine-1-carbonyl)morpholine involves its interaction with specific molecular targets and pathways. The imidazo[4,5-b]pyridine core can interact with enzymes, receptors, and other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular pathways involved in disease processes.
類似化合物との比較
Similar Compounds
Imidazo[4,5-b]pyridine Derivatives: Compounds with similar core structures but different substituents, such as 2-phenylimidazo[4,5-b]pyridine.
Morpholine Derivatives: Compounds containing the morpholine ring, such as 4-(4-chlorophenyl)morpholine.
Pyrrolidine Derivatives: Compounds with the pyrrolidine moiety, such as 1-(2-pyridyl)pyrrolidine.
Uniqueness
4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-2-(pyrrolidine-1-carbonyl)morpholine is unique due to its combination of the imidazo[4,5-b]pyridine core, morpholine ring, and pyrrolidine moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development in various fields.
特性
IUPAC Name |
[4-(3-methylimidazo[4,5-b]pyridin-2-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-19-14-12(5-4-6-17-14)18-16(19)21-9-10-23-13(11-21)15(22)20-7-2-3-8-20/h4-6,13H,2-3,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGLILBCJPATHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)N=C1N3CCOC(C3)C(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[4-(4-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6472366.png)

![3-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B6472378.png)
![3-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B6472383.png)
![5-chloro-6-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6472400.png)
![5-chloro-6-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6472403.png)
![N-[1-(but-3-en-1-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6472411.png)
![4-(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine-3-carbonyl)thiomorpholine](/img/structure/B6472427.png)
![2-{4-[2-(ethylamino)pyrimidin-4-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B6472436.png)
![5-bromo-2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile](/img/structure/B6472443.png)

![4-{7-methylthieno[3,2-d]pyrimidin-4-yl}-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6472451.png)
![4-(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidine-3-carbonyl)thiomorpholine](/img/structure/B6472452.png)
![4,6-dimethoxy-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B6472460.png)
